Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Catalog No.
S783042
CAS No.
6335-41-7
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

CAS Number

6335-41-7

Product Name

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

IUPAC Name

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+

InChI Key

MDEHFNBKDPLEEJ-UXBLZVDNSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C=NO

solubility

29.1 [ug/mL]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=NO

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=N/O

Potential Antimicrobial Activity:

Limited research suggests that Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, also known as N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide, might possess antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry" in 2011 investigated the synthesis and antimicrobial activity of various N-hydroxyiminoacetamides, including this compound. The study found that the compound exhibited moderate activity against some bacterial strains, but further research is needed to evaluate its potential as an antimicrobial agent [].

Investigation as a Precursor:

This compound can serve as a precursor for the synthesis of other molecules with potential biological activities. A study published in "Tetrahedron Letters" in 2012 explored the utilization of this compound as a starting material for the synthesis of novel N-heterocyclic derivatives with potential antitumor activity [].

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, also known as N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide, is an organic compound characterized by a central amide group linked to a hydroxyimine moiety. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it features a methoxy group attached to the para position of the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anticancer research .

. Notably, it can undergo:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Condensation Reactions: It can react with aldehydes or ketones to form oxime derivatives.
  • Reductive Reactions: The hydroxyimine group can be reduced to form amines, which may further participate in substitution reactions.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

Research indicates that Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- may possess antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry" found that this compound exhibited moderate activity against certain bacterial strains, suggesting potential as an antimicrobial agent. Additionally, it has been explored as a precursor for synthesizing N-heterocyclic derivatives that may exhibit antitumor activity .

Several methods have been reported for synthesizing Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-:

  • Hydroxylamine Reaction: The reaction of hydroxylamine with N-(4-methoxyphenyl)acetamide can yield the desired hydroxyimine derivative.
  • Condensation with Acetic Anhydride: This method involves reacting acetic anhydride with the appropriate amine and hydroxylamine under controlled conditions to form the acetamide.
  • One-Pot Synthesis: A more recent approach involves a one-pot synthesis that combines multiple reagents to streamline the process, improving yields and reducing reaction time.

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- serves as a crucial intermediate in synthesizing various biologically active compounds. Its applications include:

  • Pharmaceutical Development: It is used in the synthesis of novel drug candidates with potential antimicrobial and anticancer properties.
  • Chemical Research: As a building block for complex organic molecules, it aids in exploring new chemical entities with therapeutic potential.

Several compounds share structural similarities with Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Methylphenyl)-2-hydroxyimino-acetamideC9H10N2O2Exhibits different biological activity profiles compared to its methoxy counterpart .
N-(4-Ethoxyphenyl)-2-hydroxyimino-acetamideC10H13N2O3Possesses enhanced solubility properties due to ethoxy substitution.
N-(3-Methoxyphenyl)-2-hydroxyimino-acetamideC9H11N2O3Displays distinct pharmacological effects attributed to ortho substitution on the phenyl ring.

These compounds illustrate the diversity within this class of chemicals and highlight how slight modifications in structure can lead to significant differences in biological activity and chemical properties.

XLogP3

1.8

Other CAS

6335-41-7

Dates

Last modified: 08-15-2023

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